6-溴-3-氯-2-氟苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

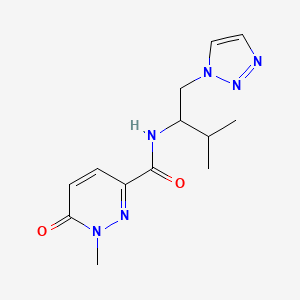

6-Bromo-3-chloro-2-fluorophenylacetic acid is a halogenated aromatic compound that contains bromo, chloro, and fluoro substituents on the phenyl ring, along with an acetic acid moiety. This compound is structurally related to other halogenated aromatic carboxylic acids, which are often studied for their reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 6-Bromo-3-chloro-2-fluorophenylacetic acid, typically involves halogenation reactions where one or more halogen atoms are introduced into the aromatic ring. The synthesis may also include steps for the introduction of the acetic acid group. While the specific synthesis of 6-Bromo-3-chloro-2-fluorophenylacetic acid is not detailed in the provided papers, related compounds have been synthesized through nucleophilic aromatic substitution (S_NAr) reactions, as seen in the study of 6-halopurine nucleosides . The reactivity order observed in these S_NAr reactions could provide insights into the reactivity of similar halogenated compounds.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be analyzed using spectroscopic methods such as FTIR and FT-Raman, as demonstrated in the study of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid . These techniques allow for the identification of functional groups and provide information on the vibrational frequencies of the molecule. Density functional theory (DFT) calculations can also be used to optimize molecular geometries and predict various properties, including thermodynamic properties and atomic charges .

Chemical Reactions Analysis

The reactivity of halogenated aromatic carboxylic acids can be explored through their participation in various chemical reactions. For instance, the study of bromo-(o-chloro)phenylacetic acid (BrA) showed that it can undergo spontaneous racemization during the resolving process, indicating a potential for chemical instability under certain conditions . Additionally, the reactivity of carboxylic acids with derivatization reagents in high-performance liquid chromatography (HPLC) has been investigated, suggesting that halogenated aromatic carboxylic acids could form fluorescent derivatives under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic carboxylic acids, such as solubility, melting point, and acidity, are influenced by the presence and position of the halogen substituents on the aromatic ring. The ionization potential, electron affinity, and other electronic properties can be studied using computational methods like DFT, as shown in the analysis of related compounds . The presence of halogens can also affect the compound's reactivity towards nucleophiles and electrophiles, as well as its behavior in various solvents .

科学研究应用

反应性和酸度分析

一项比较性的DFT研究考察了各种卤代苯乙酸的反应性和酸度,包括6-溴-3-氯-2-氟苯乙酸。这项研究提供了关于它们的结构性质、使用Fukui函数、局部软度和亲电性等描述符的反应性,以及酸度计算的见解。这些化合物的振动光谱也得到了探索,有助于更深入地理解它们的化学行为 (Srivastava et al., 2015)。

合成和重排研究

另一项研究集中在卤代氨基二氢羟基卡波斯蒂里尔的重排,这些化合物与6-溴-3-氯-2-氟苯乙酸相关。这项研究提供了有关这些化合物在不同条件下行为的宝贵信息,为它们的合成途径和在化学合成中潜在应用提供了见解 (McCord et al., 1982)。

药理学评价

关于与6-溴-3-氯-2-氟苯乙酸相关的抗炎药物衍生物的研究揭示了有趣的药理学性质。研究表明,这些化合物中卤素的存在显著影响了它们的抗炎和退热活性,从而提出了关于某些化合物活性丧失的假设 (Cignarella et al., 1983)。

配位介导的分辨

在涉及配位介导的分辨的研究中,与6-溴-3-氯-2-氟苯乙酸密切相关的外消旋α-溴-2-氯苯乙酸被使用手性酸进行了分辨。这项研究突出了在解决外消旋混合物中使用这类化合物的潜力,这是化学和制药领域中的关键过程 (Xu et al., 2005)。

置换反应研究

一项涉及6-卤嘌呤核苷类化合物的SNAr(亲核芳香取代)反应的研究进行了,这些化合物与6-溴-3-氯-2-氟苯乙酸结构相关,以了解它们的反应性和机制。这项研究对于设计药物化学中的合成途径和理解这类化合物的反应性模式具有重要意义 (Liu & Robins, 2007)。

安全和危害

The safety data sheet for a similar compound, “2-Bromo-6-fluorophenylacetic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic groups involved in these reactions.

Mode of Action

The mode of action of 6-Bromo-3-chloro-2-fluorophenylacetic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-3-chloro-2-fluorophenylacetic acid are likely related to carbon–carbon bond formation, as this is a key feature of Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions can include the synthesis of complex organic compounds.

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , which could suggest favorable bioavailability.

Result of Action

The molecular and cellular effects of the action of 6-Bromo-3-chloro-2-fluorophenylacetic acid are likely related to its role in facilitating carbon–carbon bond formation in Suzuki–Miyaura cross-coupling reactions . This can result in the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of 6-Bromo-3-chloro-2-fluorophenylacetic acid can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.

属性

IUPAC Name |

2-(6-bromo-3-chloro-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCAYEMAFTUYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2-fluorophenylacetic acid | |

CAS RN |

1823315-94-1 |

Source

|

| Record name | 2-(6-bromo-3-chloro-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)

![4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile](/img/structure/B2501748.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)

![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)

![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)